molecular formula C17H23N3O2S B267502 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

Número de catálogo B267502
Peso molecular: 333.5 g/mol
Clave InChI: JLJKUGFVBMYTKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound is a highly selective inhibitor of the protein kinase BTK, which is involved in the regulation of B-cell receptor signaling.

Mecanismo De Acción

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide selectively inhibits BTK, a protein kinase that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide can block these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide have been studied extensively in preclinical models. The compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide as a research tool is its high selectivity for BTK. This allows researchers to study the specific role of BTK in cancer development and progression. However, one limitation of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide. One area of interest is the development of combination therapies that incorporate 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide with other cancer treatments, such as immune checkpoint inhibitors. Another potential direction is the investigation of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide in other types of cancer, beyond B-cell lymphoma. Finally, further studies are needed to fully understand the mechanisms of action of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide and its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide involves several steps, including the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with 3-methylbutan-1-amine to form the corresponding thiourea intermediate. The intermediate is then subjected to a coupling reaction with 4-bromobutyric acid to produce the final product.

Aplicaciones Científicas De Investigación

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide has been the subject of several scientific studies, primarily focused on its potential as a cancer treatment. Preclinical studies have shown that the compound can inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide in patients with various types of cancer.

Propiedades

Nombre del producto

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

Fórmula molecular

C17H23N3O2S

Peso molecular

333.5 g/mol

Nombre IUPAC

3-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C17H23N3O2S/c1-12(2)11-15(21)19-17(23)18-14-7-5-13(6-8-14)16(22)20-9-3-4-10-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21,23)

Clave InChI

JLJKUGFVBMYTKI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

SMILES canónico

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.